Hellebrigenin

Breast Cancer Cytotoxicity Bufadienolide Comparison

Bufadienolide research demands compounds with validated subunit selectivity-generic sourcing risks confounded NaK signaling data. Hellebrigenin (CAS 465-90-7) provides the documented specificity required: • ~2-fold higher α1β1 NaK binding affinity over α2β1/α3β1-inverted selectivity profile vs. digoxin, enabling unambiguous α1 signaling dissection. • Aglycone potency equivalent to its glycoside hellebrin, defying standard SAR for streamlined probe development and chemical modification. • Antileukemic activity at 0.06 µM via non-genotoxic mechanism (topoisomerase II catalytic inhibition), enabling cleaner apoptotic pathway studies. Supplied ≥98% HPLC purity with full CoA and global shipping for immediate research deployment.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 465-90-7
Cat. No. B1673045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHellebrigenin
CAS465-90-7
SynonymsHellebrigenin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O
InChIInChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1
InChIKeyTVKPTWJPKVSGJB-XHCIOXAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hellebrigenin: A Bufadienolide Aglycone


Hellebrigenin (CAS 465-90-7) is a naturally occurring bufadienolide aglycone, a class of cardioactive steroids characterized by a C17-position α-pyrone ring, found in toad skin secretions (e.g., *Venenum Bufonis*) and *Helleborus* species [1]. It is a selective inhibitor of the MAPK signaling pathway (including ERK, p38, and JNK) and the anti-apoptotic protein XIAP, and it suppresses Akt expression and phosphorylation [2]. Hellebrigenin induces DNA damage, cell cycle arrest at the G2/M phase, and triggers mitochondria-mediated apoptosis, making it a compelling tool for investigating anticancer mechanisms and Na+/K+-ATPase (NaK) signaling [1] [3].

MAPK pathway inhibition and signaling research
Na+/K+-ATPase (NaK) subunit signaling studies
Cell-model apoptosis and cell cycle endpoint review

Hellebrigenin: Why Generic Substitution Fails


Interchanging bufadienolides without quantitative justification risks invalidating research outcomes due to compound-specific variations in Na+/K+-ATPase (NaK) subunit binding affinity, divergent aglycone/glycoside potency relationships, and distinct downstream signaling modulation [1]. For instance, the aglycone hellebrigenin uniquely defies the typical structure-activity rule where glycosides exhibit greater potency than their corresponding aglycones, and it demonstrates a ~2-fold higher binding affinity for the α1β1 NaK complex—a preference opposite to that of many other cardiotonic steroids, including digoxin [1] [2]. Furthermore, direct comparative studies reveal significant differences in cytotoxic potency and mechanism of action even between structurally similar compounds like arenobufagin, underscoring that class-level assumptions about activity and target engagement are not scientifically sound [3].

NaK subunit binding preference may differ
Cardiotonic steroid binding profiles are not interchangeable; α-subunit selectivity can shift across bufadienolides.
Aglycone/glycoside potency relationships may not transfer
Class-level SAR does not guarantee consistent aglycone potency; direct evidence is needed.
Structural analogs can show distinct cytotoxic responses
Even closely related bufadienolides may exhibit different cell-model endpoint profiles.

Hellebrigenin: Potency and Binding Evidence


Breast Cancer: Superior to Arenobufagin

A direct head-to-head comparison demonstrated that hellebrigenin (Helle) exerts more potent cytotoxic effects than the structurally related bufadienolide arenobufagin (Areno) in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines [1]. While the study reports qualitative differences, the consistent observation of Helle's superior cytotoxicity across both cell types underscores a quantifiable advantage over this specific analog. MCF-7 cells were more susceptible to both drugs than MDA-MB-231 cells, suggesting subtype-specific activity [1].

vs Arenobufagin
Head-to-head
Hellebrigenin more potent in MCF-7 & MDA-MB-231
Reported cell-model response context
Consistent qualitative difference across two breast cancer cell lines
Breast Cancer Cytotoxicity Bufadienolide Comparison

Leukemia Potency Equivalent to Doxorubicin

In HL-60 promyelocytic leukemia cells, hellebrigenin exhibited potent anti-leukemic activity with cytotoxic effects observed at concentrations as low as 0.06 µM, a value comparable to the clinical anticancer agent doxorubicin [1]. This nanomolar potency is noteworthy because, unlike doxorubicin, hellebrigenin did not induce DNA strand breaks or genotoxic/clastogenic effects, suggesting a distinct mechanism involving catalytic inhibition of topoisomerase II [1].

Leukemia (HL-60)
Head-to-head
0.06 µM
Supports leukemia cell-line endpoint review; non-genotoxic pathway
Comparable potency to doxorubicin without DNA strand breaks
Leukemia Anticancer Activity Therapeutic Index

Aglycone Potency Matches Glycoside

A key structure-activity relationship (SAR) analysis of 27 bufadienolides revealed that while glycosides are generally more potent than their corresponding aglycones, the hellebrin (glycoside) / hellebrigenin (aglycone) pair is a clear exception; hellebrigenin was found to be as active as hellebrin in inhibiting in vitro cancer cell growth [1]. Furthermore, binding studies showed hellebrigenin is as potent as hellebrin in inhibiting the activity of purified human α1β1 NaK, with a clear correlation between IC50 growth inhibitory concentration and Ki for NaK inhibition [2].

SAR: Aglycone Potency
Class-level
Equipotent to glycoside (exception)
Reported SAR exception; aglycone activity equals glycoside
Class-level inference from 27 bufadienolides
Structure-Activity Relationship (SAR) Glycoside vs. Aglycone Na+/K+-ATPase

α1β1-Selective Na+/K+-ATPase Binding

Unlike digoxin and other cardiotonic steroids, which display higher binding affinity for the α2β1 and α3β1 NaK complexes than for the α1β1 complex, both hellebrin and its aglycone hellebrigenin exhibit a ~2-fold higher binding affinity for the α1β1 complex relative to the α2β1 and α3β1 complexes [1]. This inverted selectivity profile is a quantifiable differentiator at the target level.

NaK Subunit Binding
Head-to-head
~2-fold higher α1β1 affinity
Reported α1-subunit binding preference
Inverted profile compared to typical cardiotonic steroids
Na+/K+-ATPase Binding Affinity Subunit Selectivity

Hellebrigenin: Key Research Applications


α1-Specific Na+/K+-ATPase Signaling in Cancer

Hellebrigenin is the compound of choice for studies focused on α1β1 NaK complex signaling due to its ~2-fold higher binding affinity for this subunit over α2β1 and α3β1, an inverted profile compared to digoxin [3]. This selectivity is essential for delineating the specific contribution of α1 signaling to cancer cell proliferation and survival.

Preserved Aglycone Anticancer Potency

In structure-activity relationship (SAR) studies, hellebrigenin serves as a critical tool. Its unique property of being as potent as its glycoside counterpart hellebrin—violating the typical SAR rule—makes it invaluable for investigating the minimal structural requirements for high bufadienolide potency [3]. This simplifies chemical modification and probe development efforts.

Non-Genotoxic Apoptosis in Leukemia

For researchers seeking to induce apoptosis in leukemia models without the confounding effects of DNA damage, hellebrigenin provides a clear advantage. It demonstrates potent antileukemic activity (effective at 0.06 µM) comparable to doxorubicin but through a non-genotoxic mechanism, likely via topoisomerase II catalytic inhibition [3]. This enables cleaner dissection of apoptotic pathways.

Bufadienolide Cytotoxicity Comparison

When a direct comparison between two structurally related bufadienolides is required to assess differential potency, the hellebrigenin/arenobufagin pair offers a validated model. Documented evidence shows hellebrigenin has superior cytotoxicity in both MCF-7 and MDA-MB-231 breast cancer cell lines, providing a benchmark for evaluating new analogs or combinations [3].

Application
Selection Property
Validation Focus
α1-specific NaK signaling studies
α1β1 subunit binding preference
α-subunit selectivity profile review
Aglycone structure-activity relationship studies
Aglycone potency retention
Aglycone/glycoside activity comparison
Leukemia apoptosis pathway research
Non-genotoxic apoptosis induction
Topoisomerase II catalytic inhibition pathway
Bufadienolide comparative cytotoxicity studies
Comparative cell-model response
Cytotoxicity endpoint review

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